molecular formula C17H15F3N2O B14222989 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-

1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-

Cat. No.: B14222989
M. Wt: 320.31 g/mol
InChI Key: UTUQOJLJDUSKGV-UHFFFAOYSA-N
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Description

1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under dehydrating conditions, such as using thionyl chloride or phosphorus oxychloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through various methods, including nucleophilic trifluoromethylation using trifluoromethylating agents like trifluoromethyl iodide or electrophilic trifluoromethylation using reagents like trifluoromethyl sulfonium salts.

Industrial Production Methods

Industrial production of 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.

    Trifluoromethylated Compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine, which are used in various chemical and pharmaceutical applications.

The uniqueness of 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- lies in its combination of the quinoline core and the trifluoromethyl group, which enhances its chemical stability and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H15F3N2O

Molecular Weight

320.31 g/mol

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinoline-1-carboxamide

InChI

InChI=1S/C17H15F3N2O/c18-17(19,20)13-7-9-14(10-8-13)21-16(23)22-11-3-5-12-4-1-2-6-15(12)22/h1-2,4,6-10H,3,5,11H2,(H,21,23)

InChI Key

UTUQOJLJDUSKGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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